N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-12-18-17(22-20-12)14-7-9-15(10-8-14)19-16(21)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBXXYXVJRWITC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of anhydrous potassium carbonate in dry acetone, with refluxing for several hours . Another method involves the reaction of hydrazide analogs with carbon disulfide and potassium hydroxide in ethanol, followed by refluxing until the evolution of hydrogen sulfide ceases .
Industrial Production Methods
Industrial production methods for oxadiazoles generally involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of a halogen atom with another nucleophile .
Scientific Research Applications
Biological Activities
-
Anticancer Properties :
- The 1,3,4-oxadiazole derivatives have been extensively studied for their anticancer properties. They exhibit cytotoxic effects against various cancer cell lines through mechanisms such as inhibiting growth factors and enzymes involved in tumor progression .
- For instance, studies have shown that compounds containing the oxadiazole moiety can inhibit telomerase and topoisomerase activities, which are crucial for cancer cell proliferation .
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Anticancer Activity
A study by Salahuddin et al. synthesized various substituted 1,3,4-oxadiazole derivatives and tested them against multiple cancer cell lines. Among the compounds tested, those with the oxadiazole ring showed significant growth inhibition in human cancer cells, indicating their potential as anticancer agents .
| Compound | Cell Line Tested | Growth Inhibition (%) |
|---|---|---|
| 2-chloroquinolin-3-yl derivative | SNB-75 (CNS cancer) | 95.70 |
| Oxadiazole derivative | UO-31 (renal cancer) | 96.86 |
Antimicrobial Studies
Another research highlighted the efficacy of oxadiazole derivatives against specific bacterial strains. The compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. For example, in anticancer applications, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival. The compound can also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: A closely related compound with similar biological activities.
1,3,4-Oxadiazole: Another regioisomer with distinct chemical properties and applications.
1,2,5-Oxadiazole: Known for its use in the synthesis of various pharmaceuticals and agrochemicals
Uniqueness
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research and potential therapeutic applications .
Biological Activity
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 884507-32-8 |
| Molecular Formula | C16H16N4O |
| Molecular Weight | 284.32 g/mol |
| InChI Key | MUCOLQGVWQXQMX-UHFFFAOYSA-N |
| PubChem CID | 18525856 |
Research indicates that compounds containing the oxadiazole moiety exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific interactions of this compound with biological targets have not been extensively documented; however, similar compounds have demonstrated the following mechanisms:
- Antimicrobial Activity : Compounds with oxadiazole structures have shown significant inhibition against various pathogens. For instance, derivatives have been reported to possess minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Anticancer Potential : The compound's structure suggests potential activity against cancer cell lines. In a study involving related compounds, significant cytotoxicity was observed against HepG2 liver cancer cells, with IC50 values indicating effective antiproliferative activity .
- Enzyme Inhibition : Some oxadiazole derivatives act as inhibitors for key enzymes involved in metabolic pathways, such as acetyl-CoA carboxylases (ACCs) and dihydrofolate reductase (DHFR), which are crucial for cancer proliferation and microbial resistance .
Antimicrobial Evaluation
A study evaluated various oxadiazole derivatives for their antimicrobial properties. The results indicated that this compound exhibited promising activity against Gram-positive and Gram-negative bacteria. The compound showed synergistic effects when combined with established antibiotics like ciprofloxacin.
Anticancer Activity
In vitro studies on HepG2 cells revealed that the compound significantly inhibited cell proliferation at concentrations ranging from 3.25 µg/mL to 100 µg/mL. The most potent derivative in this series demonstrated an IC50 value of approximately 13 µg/mL . This suggests that structural modifications can enhance anticancer efficacy.
Q & A
Q. What are the common synthetic routes for N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide?
The synthesis typically involves multi-step reactions focusing on constructing the 1,2,4-oxadiazole ring and coupling it to the phenylacetamide backbone. Key methods include:
- Condensation reactions : Microwave-assisted cyclization of Boc-protected aminobenzoic acid derivatives with hydroxylamine analogs to form the oxadiazole ring, followed by deprotection and acrylamide coupling .
- Catalyzed coupling : Refluxing 2-chloro-N-phenylacetamide derivatives with sodium azide in toluene:water (8:2) to generate intermediates, followed by purification via recrystallization or extraction .
- Heterocycle functionalization : Reacting 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine to form chloroacetamide intermediates, which are further modified .
Q. How is the purity and structural integrity of the compound verified post-synthesis?
Methodological validation involves:
- Chromatography : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) to monitor reaction progress .
- Recrystallization : Ethanol-based recrystallization to isolate pure solids .
- Spectroscopic analysis : LC-MS (liquid chromatography-mass spectrometry) for molecular weight confirmation and NMR (nuclear magnetic resonance) for structural elucidation .
Q. What spectroscopic techniques are employed for characterizing this compound?
Advanced spectroscopic methods are critical:
- NMR : H and C NMR to confirm substituent positions and stereochemistry .
- LC-HRMS : High-resolution mass spectrometry for exact mass determination (e.g., [M+H] = 408.1923) .
- X-ray crystallography : Resolving crystal structures to validate spatial arrangements of the oxadiazole and acetamide moieties .
Advanced Questions
Q. How do variations in reaction conditions affect the yield and stereochemistry during synthesis?
Reaction parameters significantly influence outcomes:
- Catalysts : Pyridine and Zeolite (Y-H) under reflux enhance cyclization efficiency compared to triethylamine alone, reducing side products .
- Solvent systems : Toluene:water (8:2) improves azide substitution kinetics, while microwave-assisted methods shorten reaction times (5–7 hours vs. 4 hours) .
- Temperature : Higher temperatures (150°C) in oil baths promote ring closure but may require stringent cooling to prevent decomposition .
Q. What computational methods are used to predict the electronic properties of the oxadiazole ring?
Density-functional theory (DFT) with hybrid functionals (e.g., Becke’s three-parameter exchange-correlation functional) models the oxadiazole’s electron distribution and thermochemical stability. These methods predict:
Q. How can contradictions in biological activity data between studies be resolved?
Discrepancies often arise from assay variability. Methodological solutions include:
- Orthogonal assays : Combining antiproliferative assays (e.g., MTT tests on cancer cell lines) with receptor-binding studies (e.g., orexin receptor antagonism screens) to cross-validate activity .
- Structural analogs : Synthesizing derivatives with modified substituents (e.g., fluorophenyl or methoxy groups) to isolate structure-activity relationships (SAR) .
- Dose-response profiling : Ensuring consistent molar concentrations and solvent controls (e.g., DMSO tolerance limits) to minimize false positives/negatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
